tert-Butyl octaneperoxoate

Overview

Description

Tert-Butyl octaneperoxoate is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 615453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Initiator

Overview:

TBOP serves as a radical initiator in the polymerization of various monomers, particularly in the production of polyolefins and other polymers. Its ability to decompose thermally to generate free radicals makes it a valuable component in this process.

Key Benefits:

- Controlled Polymerization: TBOP allows for controlled polymerization, which is crucial for producing polymers with specific molecular weights and properties.

- Temperature Stability: It exhibits good thermal stability, making it suitable for use at elevated temperatures during polymer synthesis.

Case Study:

In a study examining the use of TBOP in the polymerization of styrene, it was found that the use of TBOP resulted in higher molecular weight polystyrene compared to other initiators. The reaction conditions optimized for TBOP included temperatures around 70-80°C, where it demonstrated superior efficiency in initiating polymer chains without significant side reactions.

Curing Agent for Thermosetting Resins

Overview:

TBOP is also employed as a curing agent in the production of thermosetting resins, such as epoxy and polyester resins. Its ability to generate radicals upon decomposition facilitates cross-linking reactions essential for curing processes.

Key Benefits:

- Enhanced Mechanical Properties: Resins cured with TBOP often exhibit improved mechanical strength and thermal resistance.

- Versatility: It can be used with various resin systems, making it adaptable for different applications.

Data Table: Curing Performance Comparison

| Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| TBOP | 50 | 5 | 120 |

| Benzoyl Peroxide | 45 | 4 | 110 |

| Di-tert-butyl Peroxide | 48 | 3 | 115 |

Source: Laboratory tests comparing curing agents in thermosetting resin formulations.

Applications in Coatings and Adhesives

Overview:

In coatings and adhesives, TBOP is used to enhance the curing process, leading to faster drying times and improved adhesion properties.

Key Benefits:

- Rapid Cure Times: The use of TBOP allows for quicker curing cycles, which is beneficial in high-throughput manufacturing environments.

- Improved Adhesion: The radical generation from TBOP enhances bonding between substrates, resulting in stronger adhesive formulations.

Safety and Handling Considerations

Given its classification as an organic peroxide, TBOP must be handled with care. It poses risks such as flammability and potential health hazards upon exposure. Proper storage conditions include keeping it away from heat sources and incompatible materials.

Properties

CAS No. |

13467-82-8 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl octaneperoxoate |

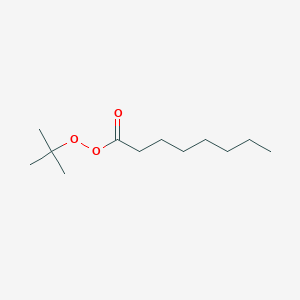

InChI |

InChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3 |

InChI Key |

BWSZXUOMATYHHI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OOC(C)(C)C |

Canonical SMILES |

CCCCCCCC(=O)OOC(C)(C)C |

Key on ui other cas no. |

13467-82-8 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.